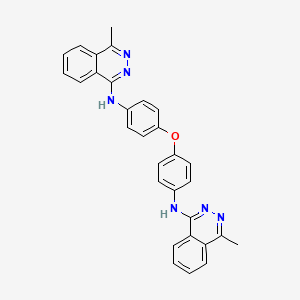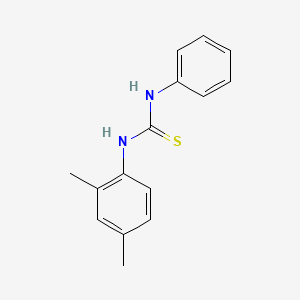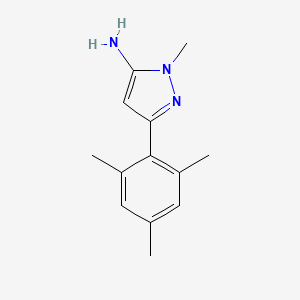
N,N'-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-oxydibenzene-1,2-diamine with 4,4’- (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid under specific conditions such as elevated temperatures and the presence of catalysts . The reaction conditions, including temperature, duration, and the presence of specific reagents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N,N’-(oxydibenzene-4,1-diyl)diacetamide
- 2,2’-(oxydibenzene-4,1-diyl)bis(1H-indole-6-carboximidamide)
Uniqueness
N,N’-(oxydibenzene-4,1-diyl)bis(4-methylphthalazin-1-amine) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C30H24N6O |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
4-methyl-N-[4-[4-[(4-methylphthalazin-1-yl)amino]phenoxy]phenyl]phthalazin-1-amine |
InChI |
InChI=1S/C30H24N6O/c1-19-25-7-3-5-9-27(25)29(35-33-19)31-21-11-15-23(16-12-21)37-24-17-13-22(14-18-24)32-30-28-10-6-4-8-26(28)20(2)34-36-30/h3-18H,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
RKQCYDXVGRRHRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC4=CC=C(C=C4)NC5=NN=C(C6=CC=CC=C65)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)

![[(3,4-Diethoxyphenyl)methyl]hydrazine](/img/structure/B15147937.png)



![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)




